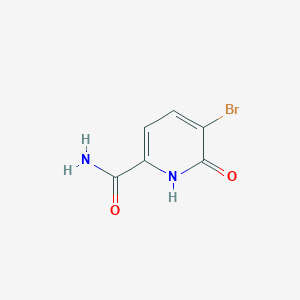
5-Bromo-6-oxo-1,6-dihydropyridine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6-oxo-1,6-dihydropyridine-2-carboxamide typically involves the bromination of 6-oxo-1,6-dihydropyridine-2-carboxamide. The reaction is carried out under controlled conditions to ensure the selective bromination at the 5-position . The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agents in the presence of a suitable solvent such as acetic acid or dichloromethane .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the compound can be produced on a larger scale using similar synthetic routes as those used in laboratory settings. The scalability of the reaction depends on the availability of starting materials and the optimization of reaction conditions to maximize yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-6-oxo-1,6-dihydropyridine-2-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to form dihydropyridine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride are used under controlled conditions.
Major Products Formed
Substitution Reactions: Products include various substituted pyridine derivatives depending on the nucleophile used.
Oxidation and Reduction Reactions: Products include oxo derivatives and dihydropyridine derivatives.
Aplicaciones Científicas De Investigación
5-Bromo-6-oxo-1,6-dihydropyridine-2-carboxamide has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 5-Bromo-6-oxo-1,6-dihydropyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom at the 5-position and the oxo group at the 6-position play crucial roles in its binding affinity and specificity . The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function .
Comparación Con Compuestos Similares
Similar Compounds
5-Bromo-6-oxo-1,6-dihydropyridine-2-carbonitrile: Similar in structure but with a nitrile group instead of a carboxamide group.
6-Oxo-1,6-dihydropyrimidine-2,5-dicarboxamide: A related compound with a pyrimidine ring and additional carboxamide groups.
Uniqueness
5-Bromo-6-oxo-1,6-dihydropyridine-2-carboxamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical reactivity and biological activity .
Propiedades
Fórmula molecular |
C6H5BrN2O2 |
|---|---|
Peso molecular |
217.02 g/mol |
Nombre IUPAC |
5-bromo-6-oxo-1H-pyridine-2-carboxamide |
InChI |
InChI=1S/C6H5BrN2O2/c7-3-1-2-4(5(8)10)9-6(3)11/h1-2H,(H2,8,10)(H,9,11) |
Clave InChI |
OIUOAASCZXPURD-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=O)NC(=C1)C(=O)N)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



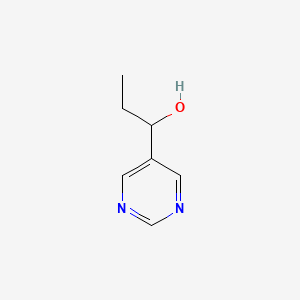
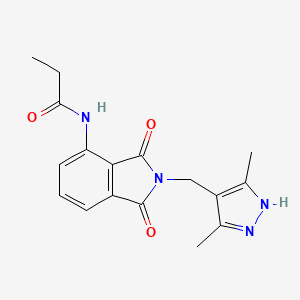
![4-[3-(3-Bromophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B15245696.png)
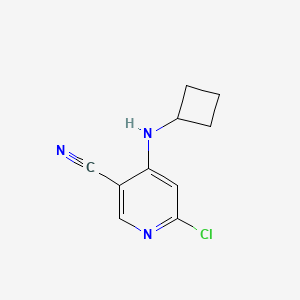
![2-[3-(4-Chlorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B15245707.png)
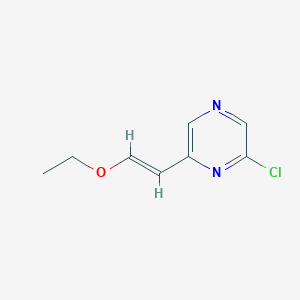
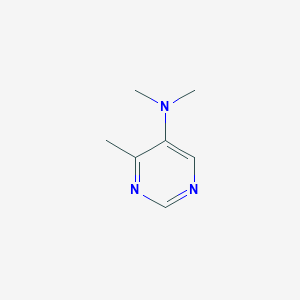
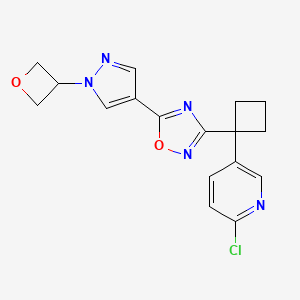
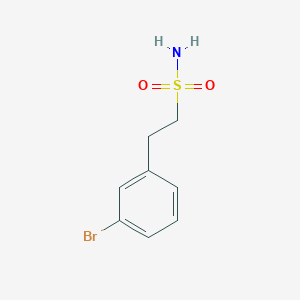
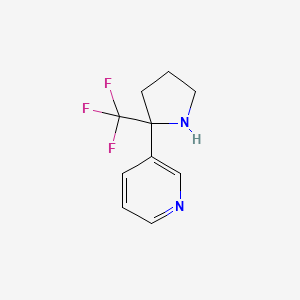
![(E)-tert-Butyl (3-cyclopropyl-4-oxo-1,3,8-triazaspiro[4.5]decan-2-ylidene)carbamate oxalate](/img/structure/B15245737.png)
![5-Amino-1,3-dihydrobenzo[c][1,2,5]thiadiazole2,2-dioxide](/img/structure/B15245738.png)
![2-Ethyl-1H-pyrazolo[1,5-b][1,2,4]triazol-7-amine](/img/structure/B15245750.png)
